Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
Description
Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a heterocyclic compound featuring a furan-3-yl group linked via a methanone bridge to a piperidine ring substituted with a pyridin-4-yloxy moiety. Its structure combines aromatic (furan, pyridine) and aliphatic (piperidine) components, making it a candidate for diverse pharmacological applications, particularly in central nervous system (CNS) targeting, as suggested by structurally related compounds .
Properties
IUPAC Name |
furan-3-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(12-5-9-19-11-12)17-8-1-2-14(10-17)20-13-3-6-16-7-4-13/h3-7,9,11,14H,1-2,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKQSGYFGNKRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems. The furan ring can be synthesized through the Paal-Knorr synthesis, while the pyridine ring can be prepared via the Hantzsch pyridine synthesis. The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the pyridine ring can act as a ligand for metal ions. The piperidine ring can enhance the compound’s binding affinity to certain receptors, making it a versatile molecule in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Diversity :
- The target compound’s pyridin-4-yloxy group distinguishes it from analogs with oxadiazole (e.g., ), indole (e.g., ), or fluorophenyl (e.g., ) substituents.
- Piperidine substitution patterns significantly influence molecular weight and polarity. For instance, the oxadiazole-containing analog in has a higher molecular weight (354.36 vs. 297.32) due to the additional heterocyclic moiety .
Synthetic Complexity: Simpler analogs like SI-24 () are synthesized via single-step catalytic methods (77% yield), while more complex derivatives (e.g., oxadiazole-containing compounds) require multi-step protocols .
Pharmacological Implications
- CNS Activity: ADX47273 (), a piperidine-methanone derivative with fluorophenyl-oxadiazole substituents, acts as a metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulator, demonstrating antipsychotic and procognitive effects in preclinical studies . This suggests that the target compound’s pyridin-4-yloxy group may similarly modulate CNS receptors.
Physicochemical Properties
- Solubility : The pyridin-4-yloxy group in the target compound may enhance water solubility compared to purely lipophilic analogs like SI-24 ().
- Bioavailability : Bulky substituents (e.g., oxadiazole in ) could reduce membrane permeability, whereas smaller groups (e.g., pyridin-4-yloxy) may strike a balance between solubility and absorption .
Biological Activity
Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique structure that combines a furan ring, a pyridine moiety, and a piperidine ring. This structural combination may confer distinct biological activities that are currently under investigation.
The compound's mechanism of action involves interactions with specific biological targets such as enzymes or receptors. Preliminary studies suggest it may influence cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation. Detailed investigations are required to elucidate these mechanisms fully.
Antimicrobial Activity
Furan derivatives have been noted for their antimicrobial properties. Research indicates that compounds with similar structures exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown significant inhibition against pathogens like E. coli and Pseudomonas aeruginosa .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Furan derivative A | 50 | Moderate against E. coli |
| Furan derivative B | 75 | Effective against S. aureus |
| Furan derivative C | 100 | Active against P. aeruginosa |
Anticancer Activity
Research has highlighted the potential of furan-based compounds in cancer therapy. For example, related pyridine-based compounds have demonstrated significant apoptotic effects in cancer cell lines such as MCF-7, enhancing total apoptosis by over 33% . This suggests that this compound may exhibit similar anticancer properties.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various furan derivatives, including those structurally similar to this compound. The results indicated that certain derivatives exhibited MIC values as low as 50 µg/mL against resistant bacterial strains .
- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of furan-based compounds were assessed on different cancer cell lines. The findings revealed that some compounds induced significant cell death, prompting further exploration into their mechanisms and potential clinical applications .
Pharmacological Properties
The pharmacokinetic profile of furan derivatives is crucial for their therapeutic application. Studies suggest that these compounds may exhibit favorable absorption and distribution characteristics, although detailed pharmacodynamic evaluations are still needed to understand their metabolism and excretion pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
